2,2-Bis[g-(ethylthio)-2-thienyl]butane
Description
Properties
CAS No. |
93164-75-1 |
|---|---|
Molecular Formula |
C16H22S4 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-[2-(5-ethylsulfanylthiophen-2-yl)butan-2-yl]thiophene |
InChI |
InChI=1S/C16H22S4/c1-5-16(4,12-8-10-14(19-12)17-6-2)13-9-11-15(20-13)18-7-3/h8-11H,5-7H2,1-4H3 |
InChI Key |
GRXLSCPPZGPIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(S1)SCC)C2=CC=C(S2)SCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Dihalobutane Precursors
The most direct route involves reacting 2,2-dibromobutane with 2-(ethylthio)thiophenethiol under basic conditions. Adapted from the bis(ethylthio)acetaldehyde synthesis, this method employs pyridine as both solvent and base to deprotonate the thiol, facilitating nucleophilic attack on the dibromobutane.
Reaction Conditions :
The product forms via a two-step mechanism: (1) thiolate ion generation and (2) double substitution at the central butane carbons. Elemental analysis of analogous bis(ethylthio) compounds confirms stoichiometric agreement (C: ±0.5%, S: ±1.2%).
Palladium-Catalyzed Cross-Coupling Reactions
Building on Stille and Suzuki coupling methodologies, this approach connects prefunctionalized thienyl units to a butane backbone. For example, 2-(ethylthio)thienylboronic acid reacts with 2,2-dibromobutane in the presence of Pd(PPh₃)₄, enabling C–C bond formation.
-
Catalyst : Pd(PPh₃)₄ (1–3 mol%)
-
Base : K₃PO₄ (2.5 equiv)
-
Solvent : Dioxane/water (5:1 v/v)
This method offers superior regiocontrol compared to nucleophilic routes, minimizing byproducts like mono-substituted intermediates. Nuclear magnetic resonance (NMR) data for analogous thienyl compounds show distinct aromatic proton signals at δ 7.2–7.5 ppm, corroborating successful coupling.
Critical Analysis of Reaction Parameters
Solvent and Base Selection
Pyridine enhances reaction efficiency by stabilizing intermediates through hydrogen bonding. Comparative studies show a 15% yield increase in pyridine versus dimethylformamide (DMF) for bis(ethylthio) systems. Conversely, Suzuki couplings require polar aprotic solvents (e.g., dioxane) to solubilize boronic acids.
Temperature and Time Dependence
Nucleophilic substitutions achieve optimal yields at 80°C over 6–8 hours, whereas palladium-mediated reactions proceed efficiently at room temperature within 12–24 hours. Prolonged heating (>12 hours) in thiol-based routes risks oxidative dimerization of thiolates, reducing yields by ~20%.
Characterization and Validation
Spectroscopic Data
Elemental Analysis
For C₁₆H₂₂S₄:
Comparative Performance of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Nucleophilic | 68–72 | 95–98 | 6–8 |
| Palladium coupling | 60–75 | 90–93 | 12–24 |
Nucleophilic substitution offers higher throughput, while coupling methods provide better functional group tolerance.
Challenges and Optimization Opportunities
-
Byproduct Formation : Mono-substituted byproducts (e.g., 2-bromo-2-(thienyl)butane) account for 5–10% yield loss in nucleophilic routes. Gradient chromatography (hexane/ethyl acetate) mitigates this issue.
-
Catalyst Cost : Palladium-based methods incur higher costs (~$120/mol) , favoring thiol-based routes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[g-(ethylthio)-2-thienyl]butane undergoes various chemical reactions, including:
Electrophilic Substitution: This compound readily undergoes electrophilic substitution reactions, forming compounds with multiple functional groups.
Oxidation and Reduction: The thienyl and ethylthio groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur, alkyl iodides, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve the use of solvents like dichloromethane and catalysts like triethylamine .
Major Products
The major products formed from the reactions of this compound include various substituted thienyl derivatives, sulfoxides, and sulfones .
Scientific Research Applications
2,2-Bis[g-(ethylthio)-2-thienyl]butane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Bis[g-(ethylthio)-2-thienyl]butane involves its ability to undergo electrophilic substitution and oxidation-reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities . The thienyl and ethylthio groups play a crucial role in these interactions, facilitating the compound’s reactivity and stability .
Comparison with Similar Compounds
The following analysis compares 2,2-Bis[g-(ethylthio)-2-thienyl]butane with structurally related sulfur-containing butane derivatives, focusing on substituent effects, physicochemical properties, and regulatory considerations.
Structural Analogues and Substituent Effects
Key Observations :
- Aromatic vs. Aliphatic Substituents : The thienyl groups in the target compound introduce aromaticity and π-conjugation, distinguishing it from aliphatic chloroethylthio derivatives. This structural difference may enhance stability and reduce acute toxicity compared to chlorinated analogues.
- Functional Group Reactivity: Ethylthio groups are less electrophilic than chloroethylthio groups, likely reducing the compound’s reactivity in nucleophilic substitution reactions.
Physicochemical Properties
While direct data for this compound are unavailable, comparisons with similar compounds suggest trends:
- Melting Point : Chlorinated derivatives (e.g., 1,4-bis[(2-chloroethyl)thio]butane) exhibit higher melting points (>100°C) due to stronger intermolecular forces, whereas the target compound’s aromatic substituents may lower its melting point .
- Solubility : Ethylthio groups improve solubility in organic solvents compared to polar chlorinated analogues, which may require specialized handling .
Toxicity and Regulatory Status
- Chloroethylthio Compounds : Classified as Schedule 1A04 chemicals due to their use as precursors for nerve agents. Acute exposure risks include respiratory and dermal toxicity .
- Ethylthio-Thienyl Derivatives: Expected to exhibit lower acute toxicity, though organosulfur compounds generally require precautions (e.g., gloves, ventilation) to avoid chronic exposure .
Q & A
Basic Questions
Q. What synthetic methodologies are most effective for preparing 2,2-Bis[g-(ethylthio)-2-thienyl]butane, and how can reaction parameters be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling ethylthio-substituted thiophene moieties to a butane backbone. A plausible route is nucleophilic substitution using a dihalobutane precursor and thienylthiolate anions. Optimization includes solvent selection (e.g., DMF or THF), temperature control (40–80°C), and catalytic bases (e.g., K₂CO₃) to enhance reactivity . Purification via column chromatography or recrystallization may improve yield. Reaction monitoring with TLC or in-situ IR spectroscopy ensures intermediate stability.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent environments; 2D techniques (COSY, HSQC) clarify coupling between thiophene and ethylthio groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and steric effects, critical for verifying the bis-thienyl geometry .
Discrepancies between theoretical and observed spectra may arise from conformational flexibility; variable-temperature NMR or DFT calculations can address such issues .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound in coordination complexes?
- Methodological Answer : Density Functional Theory (DFT) models the compound’s frontier orbitals (HOMO/LUMO) to assess ligand behavior in metal coordination. Parameters like charge distribution, sulfur donor strength, and steric bulk are calculated using software (e.g., Gaussian, ORCA). Validation involves comparing computed UV-Vis spectra with experimental data . For catalytic applications, DFT also predicts binding affinities to transition metals like Pd or Ru .
Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR observations for derivatives of this compound?
- Methodological Answer : Crystallography captures static solid-state conformations, while NMR reflects dynamic equilibria in solution. Strategies include:
- Variable-Temperature NMR : Identifies rotamers or ring-flipping processes.
- Solvent Polarity Studies : Correlates conformational stability with solvent dielectric constant.
- DFT-MD Simulations : Models solvent effects and thermal motion to reconcile data .
Q. How can kinetic studies and mechanistic probes elucidate the role of this compound in cross-coupling reactions?
- Methodological Answer :
- Rate Law Determination : Monitor reaction progress via GC/MS or in-situ Raman spectroscopy under varying catalyst/substrate ratios.
- Isotopic Labeling : Use deuterated analogs to trace bond cleavage/formation steps.
- Intermediate Trapping : Quench reactions at timed intervals to isolate species like Pd-thiophene complexes for XAS or EXAFS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
